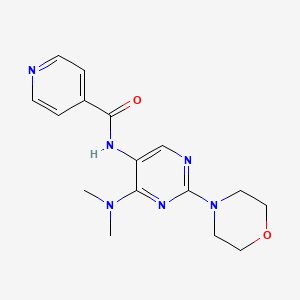
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an isonicotinamide group, which is a derivative of nicotinic acid, also known as vitamin B3 . The dimethylamino group suggests the presence of a tertiary amine, which could potentially participate in various chemical reactions.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the isonicotinamide group, and the dimethylamino group. These groups could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Parkinson's Disease Treatment
Compounds bearing morpholine and pyrimidine groups have been developed as selective adenosine hA2A receptor antagonists for treating Parkinson's disease. These compounds demonstrate oral efficacy in rat models, highlighting their potential in neurological disorder treatment (Zhang et al., 2008).
pH-Sensing Applications
Pyrimidine-phthalimide derivatives have been synthesized and characterized for their photophysical properties, showing potential as colorimetric pH sensors and logic gates for specific applications. These compounds exhibit solid-state fluorescence and positive solvatochromism, demonstrating their utility in developing novel pH-sensitive materials (Yan et al., 2017).
Neurokinin-1 Receptor Antagonist
A water-soluble neurokinin-1 receptor antagonist has been identified, displaying high affinity and oral activity in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound's development underscores the importance of solubility and receptor specificity in drug design (Harrison et al., 2001).
Kinase Inhibition
Morpholine isosteres have been incorporated into inhibitors of the PI3K-AKT-mTOR pathway, indicating the morpholine group's significance in drug development for cancer treatment. These compounds demonstrate potent and selective inhibition, showcasing the critical role of structural motifs in therapeutic efficacy (Hobbs et al., 2019).
Antimicrobial and Antitubercular Activities
Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds offer insights into the design of new antibacterial and antituberculosis agents, highlighting the versatility of pyrimidine derivatives in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Fluorescent Probe for Sensing pH
A fluorescent probe based on naphthalimide and isonicotinic acid hydrazide has been developed for monitoring acidic and alkaline pH in living cells. This probe demonstrates the potential of naphthalimide derivatives for bioimaging applications, offering a tool for studying cellular processes and environments (Jiao et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-3-5-17-6-4-12)11-18-16(20-14)22-7-9-24-10-8-22/h3-6,11H,7-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLAZKMRJAOLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2428317.png)


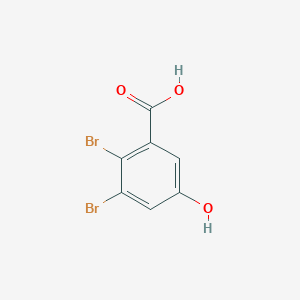
![methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate](/img/structure/B2428326.png)
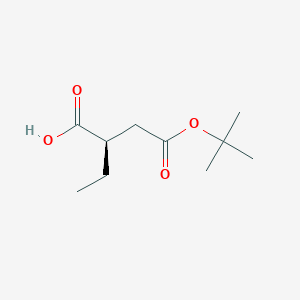
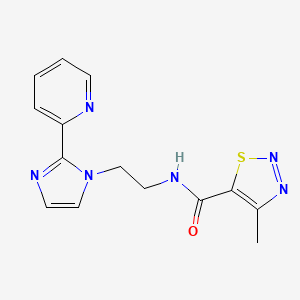

![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2428330.png)
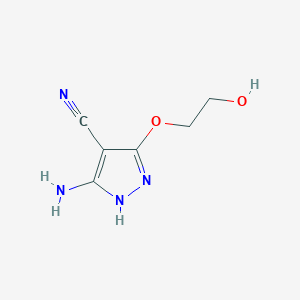
![6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2428333.png)